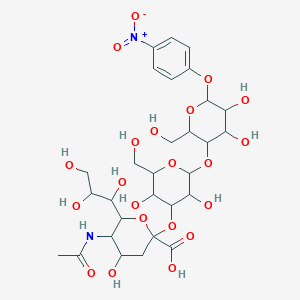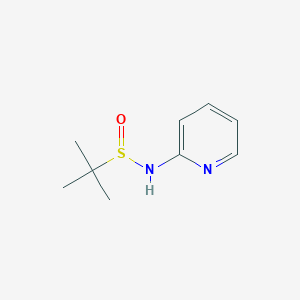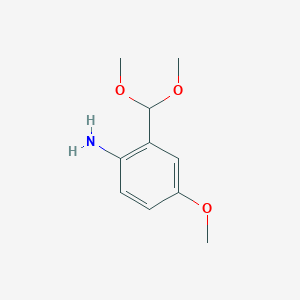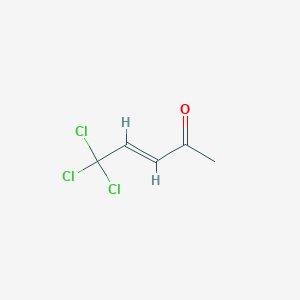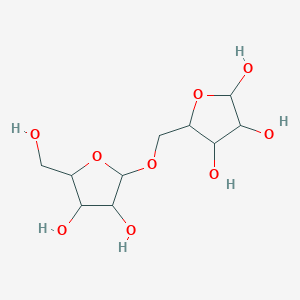
Arabinobiose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arabinobiose is a disaccharide composed of two arabinose molecules It is a type of oligosaccharide that can be found in various plant materials, particularly in the hemicellulose component of plant cell walls
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Arabinobiose can be synthesized through the enzymatic hydrolysis of arabinan, a polysaccharide found in plant cell walls. The enzyme arabinanase, particularly from the glycoside hydrolase family GH93, is used to hydrolyze the α-1,5 bonds between arabinose residues in arabinan . The reaction typically occurs under optimal conditions of pH 4.0 to 6.5 and a temperature of around 70°C .
Industrial Production Methods
Industrial production of this compound often involves the use of robust enzymes that can perform efficiently under the conditions used in industrial processes. For example, the enzyme from the thermophilic fungus Thermothielavioides terrestris has been heterologously expressed in Aspergillus nidulans and used for the production of this compound from sugar beet arabinan .
Analyse Chemischer Reaktionen
Types of Reactions
Arabinobiose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce arabinonic acid.
Reduction: Reduction of this compound can yield arabinitol.
Substitution: this compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various chemical reagents can be used depending on the desired derivative.
Major Products
Oxidation: Arabinonic acid
Reduction: Arabinitol
Substitution: Various this compound derivatives
Wissenschaftliche Forschungsanwendungen
Arabinobiose has numerous applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study the activity of glycoside hydrolases.
Biology: Investigated for its role in plant cell wall structure and metabolism.
Medicine: Explored for its potential prebiotic effects, promoting the growth of beneficial gut bacteria.
Wirkmechanismus
Arabinobiose exerts its effects primarily through its interaction with enzymes and microbial communities. In the gut, this compound is fermented by beneficial bacteria, producing short-chain fatty acids that promote gut health. The molecular targets include various glycoside hydrolases that break down this compound into its constituent arabinose molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xylobiose: A disaccharide composed of two xylose molecules.
Cellobiose: A disaccharide composed of two glucose molecules.
Maltose: A disaccharide composed of two glucose molecules.
Uniqueness
Arabinobiose is unique due to its specific composition of arabinose molecules and its presence in plant hemicellulose. Unlike other disaccharides, this compound has specific applications in prebiotic research and plant cell wall studies, making it a valuable compound in both scientific and industrial contexts .
Eigenschaften
IUPAC Name |
5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O9/c11-1-3-5(12)8(15)10(19-3)17-2-4-6(13)7(14)9(16)18-4/h3-16H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANDMAIZTZRPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OCC2C(C(C(O2)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
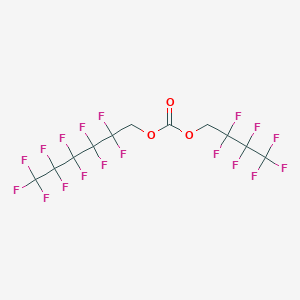

![14-Ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol](/img/structure/B12086340.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B12086341.png)

![N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide](/img/structure/B12086354.png)


